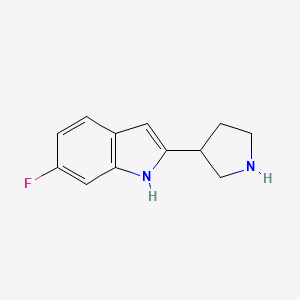

6-Fluoro-2-(pyrrolidin-3-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13FN2 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

6-fluoro-2-pyrrolidin-3-yl-1H-indole |

InChI |

InChI=1S/C12H13FN2/c13-10-2-1-8-5-11(15-12(8)6-10)9-3-4-14-7-9/h1-2,5-6,9,14-15H,3-4,7H2 |

InChI Key |

NCKCTUHFEYMIGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC3=C(N2)C=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 2 Pyrrolidin 3 Yl 1h Indole and Analogues

Strategies for Indole (B1671886) Core Functionalization

The indole nucleus is an electron-rich aromatic system, which dictates its reactivity. Functionalization strategies must overcome the inherent preference for electrophilic substitution at the C3 position to achieve substitution at the desired C2 and C6 positions.

Introducing a fluorine atom at the C6 position of the indole ring is a key step that significantly influences the molecule's electronic properties. This modification typically requires methods that can selectively functionalize the benzene (B151609) portion of the indole, which is generally less reactive than the pyrrole (B145914) ring. researchgate.net Site-selectivity can be a challenge, often necessitating the use of directing groups or starting with an already fluorinated precursor, such as a fluorinated aniline, which is then used to construct the indole ring through classical methods like the Fischer, Bischler, or Larock indole synthesis.

Recent advancements have focused on late-stage C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net While direct C-H fluorination of indoles is an emerging field, electrophilic fluorinating agents (e.g., Selectfluor) can be employed, though controlling the position of fluorination requires careful substrate design and reaction conditions. A chemoenzymatic approach using a prenyltransferase has also demonstrated high selectivity for the indole C6 position for other types of alkylations, highlighting the potential for biocatalytic methods in achieving site-specific functionalization. nih.gov

The C2 position of indole is less nucleophilic than C3, making direct electrophilic substitution at C2 difficult. nih.gov Therefore, functionalization often requires specialized strategies. One common approach involves the lithiation of N-protected indoles. An N-protecting group, such as a phenylsulfonyl (PhSO2) or tert-butyloxycarbonyl (Boc) group, facilitates deprotonation at the C2 position by a strong base (e.g., n-butyllithium or LDA), generating a C2-lithiated species. This nucleophile can then react with various electrophiles to introduce the desired functionality.

Another strategy is the concept of "umpolung," which inverts the normal reactivity of the indole. nih.gov In this approach, the indole C2 position is made to behave as an electrophile, allowing it to react with nucleophiles. This can be achieved through methods such as N-activation followed by reaction with an organometallic reagent or via transition-metal-catalyzed cross-coupling reactions. For instance, a 2-haloindole can be coupled with a suitable partner using palladium catalysis.

| Strategy for C2 Functionalization | Description | Key Reagents |

| Directed Metalation | Deprotonation of an N-protected indole at the C2 position, followed by reaction with an electrophile. | N-protected indole, Strong base (n-BuLi, LDA), Electrophile |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of a 2-haloindole with an organometallic or other coupling partner. | 2-Haloindole, Palladium catalyst, Coupling partner (e.g., boronic acid, organozinc) |

| Umpolung (Polarity Inversion) | Reversing the normal nucleophilic character of the C2 position to make it electrophilic. | N-activated indoles, Organometallic reagents |

Pyrrolidine (B122466) Ring Construction and Attachment at the C2 Indole Position

The construction and attachment of the pyrrolidin-3-yl group present two distinct synthetic challenges: achieving the correct stereochemistry within the pyrrolidine ring and forming the C-C bond between the heterocycles.

The synthesis of optically pure pyrrolidines is a well-established area of organic chemistry, driven by the prevalence of this scaffold in natural products and pharmaceuticals. nih.govtandfonline.com

Common strategies include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials such as proline, 4-hydroxyproline, or glutamic acid. nih.govresearchgate.net These natural amino acids provide a stereodefined carbon backbone that can be chemically modified to yield the desired pyrrolidin-3-yl structure.

Asymmetric Catalysis: Building the ring from achiral precursors using a chiral catalyst. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for this purpose. nih.govnih.govacs.org This reaction can generate multiple stereocenters in a single, highly controlled step. metu.edu.tr

Substrate-Controlled Diastereoselective Reactions: Employing reactions where the stereochemical outcome is directed by a chiral center already present in the substrate, often introduced via a chiral auxiliary.

Once the indole core is functionalized at C2 and the pyrrolidine moiety is prepared, they must be joined.

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.org In this context, a 2-haloindole could be coupled with a pyrroline (B1223166) derivative (a partially unsaturated pyrrolidine) to form the C2-pyrrolidinyl linkage. nih.gov Intramolecular Heck reactions are also a powerful tool for constructing heterocyclic ring systems. researchgate.net Recent developments have focused on making the reaction more efficient, even enabling it to proceed at room temperature under visible light. rsc.org

1,3-Dipolar Cycloadditions: This method can be used to construct the pyrrolidine ring directly onto the indole scaffold. mdpi.comfrontiersin.org An azomethine ylide, generated in situ, can react with a dipolarophile attached to the C2 position of the indole. This concerted reaction is highly efficient for creating five-membered rings and offers excellent control over stereochemistry. nih.govacs.org

| Coupling Methodology | Reactant 1 (Indole-based) | Reactant 2 (Pyrrolidine-based) | Catalyst/Conditions |

| Heck Reaction | 2-Haloindole (e.g., 2-bromo-6-fluoroindole) | N-Protected 3-pyrroline | Palladium catalyst (e.g., Pd(OAc)2), Base |

| Suzuki Coupling | 2-Indoleboronic acid | 3-Halopyrrolidine | Palladium catalyst, Base |

| 1,3-Dipolar Cycloaddition | Indole-2-carbaldehyde (forms ylide with an amino acid) | Alkene (dipolarophile) | Heat or Metal catalyst (e.g., Ag(I), Cu(I)) |

Protecting Group Strategies in Indole-Pyrrolidine Synthesis

Protecting groups are essential for the successful synthesis of complex molecules like 6-Fluoro-2-(pyrrolidin-3-yl)-1H-indole. jocpr.com They temporarily mask reactive functional groups, preventing them from interfering with reactions elsewhere in the molecule.

The indole N-H is acidic and nucleophilic, making it a common site for unwanted side reactions such as N-alkylation. organic-chemistry.org Protection of the indole nitrogen is also crucial for directing metalation to the C2 position. mdpi.org The choice of protecting group can significantly alter the electronic nature and reactivity of the indole ring. researchgate.net

Similarly, the pyrrolidine N-H is a secondary amine that typically requires protection during coupling reactions to prevent N-arylation or other side reactions. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose due to its stability under many reaction conditions and its straightforward removal with acid.

| Functional Group | Common Protecting Groups | Deprotection Conditions | Rationale for Use |

| Indole N-H | Phenylsulfonyl (SO2Ph) | Reductive cleavage (e.g., Mg/MeOH) or strong base | Electron-withdrawing; facilitates C2-lithiation; stable. |

| tert-Butyloxycarbonyl (Boc) | Acid (e.g., TFA, HCl) | Easily removed; moderately activating. | |

| Benzyl (Bn) | Hydrogenolysis (e.g., H2, Pd/C) | Stable to many conditions; does not significantly alter ring electronics. researchgate.net | |

| Pivaloyl | Strong base (e.g., LDA) | Sterically hinders and protects both N1 and C2 positions. mdpi.org | |

| Pyrrolidine N-H | tert-Butyloxycarbonyl (Boc) | Acid (e.g., TFA, HCl) | Robust, easy to install and remove. |

| Carboxybenzyl (Cbz) | Hydrogenolysis (e.g., H2, Pd/C) | Orthogonal to acid-labile groups like Boc. |

General Purification and Isolation Techniques for Indole-Pyrrolidine Derivatives

The purification and isolation of indole-pyrrolidine derivatives, including compounds like this compound, are critical steps following their synthesis to ensure high purity for subsequent analysis and application. The structural similarity among various indole alkaloids and potential byproducts often necessitates the use of sophisticated and optimized separation techniques. nih.gov Generally, a multi-step approach involving extraction followed by one or more chromatographic methods is employed.

Initial isolation from a reaction mixture or natural source typically begins with solvent extraction. nih.govnih.gov The choice of solvent is crucial and depends on the polarity of the target compound. Common solvents used for extracting indole alkaloids include methanol (B129727), ethanol, ethyl acetate, and dichloromethane. nih.gov Following extraction, the crude material is subjected to further purification.

Chromatographic techniques are the cornerstone for purifying indole-pyrrolidine derivatives due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) is one of the most widely used methods for the analysis and purification of indole alkaloids. oup.com Reversed-phase HPLC (RP-HPLC) is particularly effective, often utilizing a C18 stationary phase. nih.govresearchgate.net The separation is achieved by optimizing the mobile phase, which typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or acetic acid solution) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve baseline separation of all components in a complex mixture within a reasonable timeframe. oup.com The use of ion-pair reagents in the mobile phase can also enhance the separation of ionizable indole alkaloids. researchgate.net

Preparative HPLC is an extension of analytical HPLC used to isolate larger quantities of pure compounds. nih.gov By using larger columns and higher flow rates, significant amounts of target compounds with purity exceeding 95% can be obtained. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Reversed Phase C18 | Water and acetonitrile, both containing 0.05% formic acid | UV | Separation of alkaloids from Rauwolfia species | researchgate.net |

| Preparative HPLC | YMC-Triart C18 | Methanol-0.3% aqueous acetic acid (75:25, v/v) | UV (254 nm) | Purification of monoterpenoid indole alkaloid epimers | nih.gov |

| Analytical HPLC | YMC-Triart C18 | Methanol (A) and 0.1% acetic acid (B) with gradient | UV (254 nm) | Purity analysis of separated fractions | nih.gov |

Gas Chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for the analysis of indole derivatives. acs.org A significant advantage of GC is its straightforward coupling to a mass spectrometer (GC-MS), which allows for the identification of new and minor components in a mixture without laborious isolation procedures. acs.org The technique is particularly suitable for volatile and thermally stable underivatized indole alkaloids. acs.org

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. The pH-zone-refining CCC method is particularly effective for the preparative separation of ionizable compounds like alkaloids. nih.gov This technique has been successfully used to separate complex mixtures, including epimers of monoterpenoid indole alkaloids, by using a two-phase solvent system where a retainer amine is added to the stationary phase and an acid is added to the mobile phase. nih.gov

Column Chromatography is a fundamental and widely used purification technique in organic synthesis. mdpi.comdergipark.org.tr It is often used as a primary purification step to separate the target compound from major impurities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is tailored to the polarity of the specific indole-pyrrolidine derivative.

Recrystallization is a non-chromatographic purification method that can yield highly pure crystalline products. google.com This technique relies on the differences in solubility of the target compound and impurities in a particular solvent or solvent mixture at different temperatures. For indole and its derivatives, solvents like hexane (B92381) or mixtures of methanol and water have been used effectively. researchgate.netacs.org The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Solvent System | Methanol and Water |

| Solvent Ratio (Methanol:Water) | 3:2 |

| Crystallization Temperature | 0°C |

| Purity Achieved | > 99% |

| Yield | > 75% |

Data derived from a study on the purification of crude indole from coal tar. researchgate.net

In practice, a combination of these techniques is often required to achieve the desired level of purity for indole-pyrrolidine derivatives. For instance, a crude extract might first be fractionated using column chromatography, followed by final purification of the collected fractions using preparative HPLC or recrystallization. nih.govmdpi.com The purity of the final product is typically assessed using analytical methods like HPLC and spectroscopic techniques such as NMR. nih.gov

Medicinal Chemistry and Pharmacological Evaluation of 6 Fluoro 2 Pyrrolidin 3 Yl 1h Indole Analogues

Structure-Activity Relationship (SAR) Studies of Indole-Pyrrolidine Scaffolds

The indole-pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these molecules by systematically modifying their structure to enhance potency, selectivity, and pharmacokinetic properties. The inherent features of this scaffold, such as the sp3-hybridized nature of the pyrrolidine (B122466) ring, allow for extensive exploration of three-dimensional chemical space, while the indole (B1671886) moiety provides a key interaction point with various biological targets. researchgate.netnih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. tandfonline.comnih.gov The position of the fluorine atom on the indole ring of 6-Fluoro-2-(pyrrolidin-3-yl)-1H-indole analogues can profoundly impact their biological activity. Fluorine's high electronegativity and relatively small size allow it to alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.comnih.gov

For instance, substituting a fluorine atom at the C-6 position of certain heterocyclic structures, such as quinolones, has been shown to enhance DNA gyrase inhibition and improve cell penetration. tandfonline.com This increased lipophilicity can facilitate passage through biological membranes, including the blood-brain barrier. nih.gov In series of indole-based ligands, fluorination has also been shown to significantly reduce the basicity (pKa) of nearby nitrogen atoms, a modification that can dramatically improve oral absorption. acs.org

While the subject compound features a C-6 fluoro substitution, studies on related analogues with fluorine at other positions provide valuable SAR insights. For example, the compound 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione was developed as a potent inhibitor of the enzyme Indoleamine 2,3-Dioxygenase (IDO-1). nih.govresearchgate.net The substitution of fluorine at the para position (relative to the indole nitrogen) in other indole derivatives has been noted to enhance inhibitory activity, an effect attributed to the electronegativity of the fluorine atom which can increase potency by influencing the hydrolytic activity of the target enzyme. rsc.org

The pyrrolidine ring is a versatile scaffold whose conformation and substitution pattern significantly influence biological activity. researchgate.netnih.gov The presence of up to four stereogenic carbons allows for a multitude of stereoisomers, each potentially having a distinct biological profile due to different binding modes with enantioselective proteins. researchgate.net

SAR studies have revealed that substituents at different positions on the pyrrolidine ring have distinct effects; for example, substituents at the C-2 position can alter the basicity of the ring nitrogen, while those at C-4 can affect the puckering of the ring itself. nih.gov The stereochemistry of these substituents is paramount. In one study, 3-R-methylpyrrolidine derivatives were found to act as pure antagonists for the estrogen receptor α (ERα), highlighting the importance of stereospecificity. nih.gov Similarly, in a series of 1H-pyrrolo[3,2-c]quinolines, derivatives containing an (R)-2-(aminomethyl)pyrrolidine moiety displayed the highest activity, and the stereochemistry (R vs. S enantiomers) was critical for optimal interaction with the 5-HT6 serotonin (B10506) receptor. nih.gov

Furthermore, substitutions on the pyrrolidine nitrogen are common and can significantly impact receptor affinity. The addition of small alkyl groups, such as ethyl or isobutyl chains, to the basic nitrogen has been shown to be beneficial for dual activity at serotonin 5-HT6 and dopamine (B1211576) D3 receptors. nih.gov This demonstrates that modifications to the pyrrolidine ring, including the introduction of chiral centers and N-substitutions, are critical levers for optimizing the potency and selectivity of indole-pyrrolidine analogues.

| Compound Class | Pyrrolidine Modification | Effect on Activity | Target(s) |

| 1H-pyrrolo[3,2-c]quinolines | (R)-2-(aminomethyl)pyrrolidine | Most active conformation | 5-HT6R |

| 1H-pyrrolo[3,2-c]quinolines | Ethyl group on basic nitrogen | Maintained 5-HT6R affinity | 5-HT6R / D3R |

| Estrogen Receptor Modulators | 3-R-methylpyrrolidine | Promoted pure ERα antagonism | ERα |

The linker connecting the indole and pyrrolidine moieties is another key structural element that can be modified to optimize a compound's properties. While less explored than the core scaffolds, linker modifications can influence flexibility, conformation, and physicochemical characteristics.

In related compound series, such as 3-(3-(piperidin-1-yl)propyl)indoles, modifications to the propyl linker have been investigated. acs.org The incorporation of fluorine atoms into the linker was found to reduce the basicity of the terminal amine, which had a beneficial effect on oral absorption. acs.org This strategy could be applied to indole-pyrrolidine analogues to improve their pharmacokinetic profiles.

Exploration of Biological Target Engagement

Analogues of this compound have been investigated for their ability to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This exploration has revealed potential applications in neuroscience and immuno-oncology.

Serotonin and Dopamine Receptors: The indole-pyrrolidine scaffold is a common feature in ligands targeting serotonin (5-HT) and dopamine (D) receptors, which are crucial in the regulation of mood, cognition, and motor control. Research into related structures has identified compounds with potent and selective activity. For example, certain indole derivatives function as selective 5-HT1D receptor ligands. acs.org Other complex indole-based molecules have been designed as multifunctional ligands that act as partial agonists at dopamine D2 receptors, antagonists at 5-HT6 receptors, and modulators of other serotonin receptors like 5-HT1A and 5-HT7. nih.gov In the pursuit of dual-target ligands, indole-pyrrolidine-like structures have been evaluated as antagonists for both the 5-HT6 and dopamine D3 receptors, which may have applications in treating neuropsychiatric disorders. nih.gov

AMPA Receptors: Positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor are of interest for enhancing synaptic transmission and treating cognitive deficits. nih.gov While not strictly indole-pyrrolidine analogues, clinical candidates for AMPA receptor modulation have featured fluorinated aromatic rings. For instance, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide is a potent and selective AMPA receptor PAM. nih.govnih.gov This demonstrates that fluorinated heterocyclic scaffolds can effectively engage this target, suggesting a potential avenue of investigation for appropriately designed this compound analogues.

| Receptor Target | Compound Class/Example | Observed Activity |

| Dopamine D2 (D2R) | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole derivatives | Partial Agonism |

| Serotonin 5-HT6 (5-HT6R) | 1H-pyrrolo[3,2-c]quinoline derivatives | Antagonism |

| Serotonin 5-HT1D (5-HT1DR) | 3-(3-(Piperidin-1-yl)propyl)indole derivatives | Agonism |

| AMPA Receptor | N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide | Positive Allosteric Modulation |

Indoleamine 2,3-dioxygenase 1 (IDO-1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. researchgate.netnih.gov By depleting local tryptophan levels, IDO-1 is exploited by tumors to create an immunosuppressive microenvironment and evade immune surveillance, making it a prime target for cancer immunotherapy. nih.govresearchgate.net

A close analogue of the subject compound, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (also known as EOS200271 or PF-06840003), has been identified as a novel and selective IDO-1 inhibitor. nih.gov This compound demonstrates the suitability of the fluoro-indole-pyrrolidine scaffold for targeting this enzyme. A key finding from X-ray crystallography studies is that this inhibitor has a unique binding mode. Unlike many other IDO-1 inhibitors that coordinate directly with the heme iron atom, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione does not, representing a new class of non-heme-binding IDO-1 inhibitors. nih.govresearchgate.net This distinct mechanism of action may offer advantages in terms of selectivity and off-target effects. The development of this clinical candidate underscores the significant potential of this compound analogues as a basis for novel enzyme inhibitors in oncology. nih.gov

| Compound | Target Enzyme | IC50 / Potency | Binding Mode |

| 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | Indoleamine 2,3-Dioxygenase (IDO-1) | Potent inhibition in whole blood assays | Novel, does not bind to heme iron |

| Epacadostat | Indoleamine 2,3-Dioxygenase (IDO-1) | Potent inhibition | Heme-binding |

| 1-Methyltryptophan | Indoleamine 2,3-Dioxygenase (IDO-1) | 34 μM | Competitive |

Protein-Protein Interaction Modulation (e.g., MDM2-p53 Interaction)

The dysregulation of the p53 tumor suppressor protein activity is a critical factor in the development of many cancers. A common mechanism for this is the overexpression of Mouse Double Minute 2 homolog (MDM2), which binds to p53 and promotes its degradation. Consequently, the inhibition of the MDM2-p53 protein-protein interaction is a promising strategy in cancer therapy. nih.gov

Structurally related compounds, specifically spiro[indole-pyrrolidin]-2-one derivatives, have been identified as potent inhibitors of the MDM2-p53 interaction. acs.orgnih.gov These compounds effectively mimic the key amino acid residues of p53 that are crucial for its binding to MDM2. The indole and pyrrolidine scaffolds are central to the activity of these inhibitors. For instance, a complex fused ring system derived from a spiro-oxindole scaffold has been shown to be well-suited for binding to the MDM2 protein. acs.orgnih.gov

Further optimization of these spiro-oxindole inhibitors has led to the development of compounds with superior cellular potency. researchgate.net Computational studies, including 2D/3D-QSAR and molecular docking, have been employed to design novel spiro[pyrrolidin-3,2-oxindoles] with enhanced inhibitory activity against the MDM2-p53 interaction. scispace.com A fluorinated indole-based MDM2 antagonist has been shown to selectively inhibit the growth of p53 wild-type osteosarcoma cells, highlighting the potential role of fluorine substitution in enhancing biological activity. nih.gov

Table 1: MDM2-p53 Inhibitory Activity of Selected Spiro[indole-pyrrolidin]-2-one Analogues

| Compound | Target | Assay | Activity (IC50/Ki/Kd) | Reference |

| BI-0252 | MDM2-p53 Interaction | Not Specified | Not Specified | acs.orgnih.gov |

| (R)-5a | MDM2-p53 Interaction | Fluorescence Polarization | Ki = ~1 µM | nih.gov |

| (R)-6a | MDM2-p53 Interaction | Microscale Thermophoresis | Kd = ~1 µM | nih.gov |

This table is populated with data from structurally related analogues, not this compound itself.

Other Molecular Targets (e.g., Cholinesterases, Reverse Transcriptase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing the symptoms of Alzheimer's disease. The indole nucleus is a common feature in many cholinesterase inhibitors. nih.govnih.gov For example, new series of indole derivatives analogous to the Alzheimer's drug Donepezil have been synthesized and shown to possess potent acetylcholinesterase inhibitory activity. nih.gov

Furthermore, fluorinated spiropyrrolidine heterocyclic hybrids have demonstrated notable cholinesterase inhibitory activity. researchgate.netdntb.gov.ua The inclusion of a fluorine atom can significantly influence the biological activity of these compounds. Structure-activity relationship (SAR) studies on fluoroquinolone derivatives have revealed that compounds with electronegative functional groups, such as fluorine, exhibit higher inhibitory activities against both AChE and BChE. researchgate.net

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy for HIV-1. The indole scaffold is a privileged structure in the development of novel NNRTIs. Pyrido[1,2a]indole derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase. nih.gov These compounds have shown good inhibitory effects in in vitro assays using purified HIV-1 reverse transcriptase. nih.gov

While direct evidence for the activity of this compound against reverse transcriptase is not available, the presence of both the indole and pyrrolidine moieties suggests potential for such activity. Pyrrolidine-functionalized nucleoside analogues have also been synthesized and evaluated for their antiviral properties, including the inhibition of viral reverse transcriptases. umn.edu

Table 2: Inhibitory Activity of Indole and Pyrrolidine Analogues against Cholinesterases and Reverse Transcriptase

| Compound Class | Target | Assay | Activity (IC50) | Reference |

| Indole derivatives analogous to Donepezil | Acetylcholinesterase | In vitro enzyme assay | Potent inhibition | nih.gov |

| Fluorinated spiropyrrolidine hybrids | Acetylcholinesterase | In vitro enzyme assay | Moderate to good | researchgate.net |

| Pyrido[1,2a]indole derivatives | HIV-1 Reverse Transcriptase | In vitro enzyme assay | Good inhibitory effect | nih.gov |

This table is populated with data from structurally related analogues, not this compound itself.

Preclinical Pharmacological Activities in In Vitro Systems

The indole and pyrrolidine scaffolds are present in a wide range of compounds that interact with various receptors. For instance, 2-substituted N-piperidinyl indole-based compounds have been identified as potent ligands for the nociceptin (B549756) opioid receptor (NOP). nih.gov Structure-activity relationship studies have shown that 2-substituted indoles generally exhibit higher NOP binding affinities compared to their 3-substituted counterparts. nih.gov

Cell-based assays are crucial for determining the efficacy of potential drug candidates in a more biologically relevant context. For MDM2-p53 inhibitors, cell-based assays are used to confirm that the compounds can enter cells and disrupt the interaction, leading to p53 activation and subsequent cell cycle arrest or apoptosis in cancer cells. nih.gov For example, a fluorinated indole-based MDM2 antagonist has been shown to increase p53 levels and induce the expression of p53-target genes in p53 wild-type cells. nih.gov

In the context of anticancer activity, novel indole-1,2,4-triazole-based S-alkylated N-aryl acetamides have been evaluated for their cytotoxic effects against human liver tumor cell lines (Hep-G2) using the MTT assay. nih.gov Similarly, the in vitro cytotoxicity of indole-based half-sandwich metal complexes has been assessed against ovarian cancer cell lines. mdpi.com

Enzyme assays are fundamental for quantifying the inhibitory potency of compounds against specific molecular targets. For cholinesterase inhibitors, in vitro assays are used to determine the IC50 values against AChE and BChE. nih.govnih.gov Similarly, for reverse transcriptase inhibitors, enzyme assays with purified enzyme are used to measure their inhibitory activity. nih.gov

Table 3: In Vitro Activities of Structurally Related Indole and Pyrrolidine Derivatives

| Compound Class | Assay Type | Cell Line/Enzyme | Observed Effect | Reference |

| Fluorinated indole-based MDM2 antagonist | Cell-based | U-2 OS and SJSA-1 (p53wt) | Increased p53 levels, cell cycle arrest | nih.gov |

| Indole-1,2,4-triazole hybrids | Cytotoxicity (MTT) | Hep-G2 | Good to high cytotoxic effect | nih.gov |

| Indole derivatives analogous to Donepezil | Enzyme Inhibition | Acetylcholinesterase | Potent inhibition | nih.gov |

| Pyrido[1,2a]indole derivatives | Enzyme Inhibition | HIV-1 Reverse Transcriptase | Good inhibitory effect | nih.gov |

This table is populated with data from structurally related analogues, not this compound itself.

Preclinical Pharmacological Activities in In Vivo Models

While in vitro studies provide valuable initial data, in vivo models are essential for evaluating the efficacy and pharmacokinetic properties of a compound in a whole organism. For compounds with potential as MDM2-p53 inhibitors, xenograft models using human cancer cell lines are commonly employed. For example, novel spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds have demonstrated in vivo efficacy in a SJSA-1 xenograft model. acs.orgnih.gov

In the context of anti-inflammatory activity, N-substituted pyrrolidine-2,5-dione derivatives have been investigated in vivo using the carrageenan-induced paw edema test in rats. nih.gov Furthermore, a 2-oxindole fluorinated derivative has been identified as an in vivo antitumor agent for prostate cancer, acting via AMPK activation. researchgate.net

It is important to reiterate that the preclinical in vivo data presented here are for structurally related analogues. Specific in vivo studies on this compound would be necessary to determine its pharmacological profile.

Behavioral and Neuropharmacological Assessment (e.g., Antidepressant-like, Antipsychotic-like, Anxiolytic-like, Procognitive Effects)

Analogues featuring the indole or bioisosteric benzoxazole (B165842) core linked to a pyrrolidine ring have demonstrated significant potential in treating complex neuropsychiatric disorders. These compounds often act as multifunctional ligands, targeting a range of receptors involved in the pathophysiology of conditions like dementia, psychosis, depression, and anxiety.

Researchers have designed and synthesized multifunctional ligands that act as high-affinity D2 receptor partial agonists, 5-HT6 receptor antagonists, and serotonin transporter (SERT) blockers. nih.gov One such compound, N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, demonstrated a comprehensive profile of antipsychotic-like, antidepressant-like, and anxiolytic-like activity in mouse models. nih.gov Crucially, it also exhibited memory-enhancing properties and was able to reverse scopolamine-induced memory deficits, indicating its potential for addressing both behavioral and cognitive symptoms of dementia. nih.gov

In a similar vein, a series of stereoisomeric compounds combining a 6-fluoro-1,2-benzoxazole moiety with an arylsulfonamide fragment via a pyrrolidin-1-yl-propyl linker were developed to target behavioral and psychological symptoms of dementia (BPSD). acs.orgmdpi.com The lead compound from this series, N-[(3R)-1-[3-(6-fluoro-1,2-benzoxazol-3-yl)propyl]pyrrolidin-3-yl]-1-benzothiophene-2-sulfonamide, showed high affinity for dopamine D2, serotonin 5-HT2A, 5-HT6, and 5-HT7 receptors. acs.orgmdpi.com This multitarget engagement translated into a promising pharmacological profile, including antipsychotic-like effects in amphetamine- and MK-801-induced hyperlocomotion models, as well as antidepressant-like and anxiolytic-like activities in the forced swim and four-plate tests, respectively. acs.orgmdpi.com

Further studies have highlighted the potential of new dual 5-HT1A and 5-HT7 antagonists, with compounds HBK-14 and HBK-15 showing potent antidepressant-like and anxiolytic-like properties in rodent models. mdpi.com Another potential antipsychotic, FMPD, which has a similar binding profile to olanzapine (B1677200) but with reduced affinity for H1 receptors, shows promise for treating schizophrenia and bipolar mania with a potentially lower risk of weight gain. nih.gov

| Compound Class/Name | Target(s) | Observed Effects | Model(s) |

| Indole-tetrahydropyridine Analogue (Compound 16) | D2 (partial agonist), 5-HT6 (antagonist), SERT (blocker) | Antipsychotic-like, Antidepressant-like, Anxiolytic-like, Procognitive | Mouse models (including scopolamine-induced memory deficit) |

| 6-Fluoro-1,2-benzoxazole Analogue | D2, 5-HT2A, 5-HT6, 5-HT7 | Antipsychotic-like, Antidepressant-like, Anxiolytic-like | Amphetamine/MK-801 hyperlocomotion, Forced swim test, Four-plate test |

| HBK-14 & HBK-15 | 5-HT1A, 5-HT7 (antagonists) | Antidepressant-like, Anxiolytic-like | Forced swim test (mice and rats), Four-plate test, Elevated plus maze |

| FMPD | D2, 5-HT2A, 5-HT6 | Potential antipsychotic | Receptor binding assays |

Anti-infective Activity (e.g., Antiviral, Antimicrobial, Antifungal, Antimalarial, Antitubercular)

The structural framework of indole and pyrrolidine derivatives has proven to be a fertile ground for the discovery of novel anti-infective agents, addressing a wide spectrum of pathogens from bacteria and fungi to viruses and parasites.

Antimicrobial Activity Indole and pyrrolidine derivatives have shown significant antibacterial capabilities. Novel 2,3-pyrrolidinedione analogues have demonstrated potent anti-biofilm activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.net Certain N-aryl, N-p-fluoro-aryl, and N-pentyl analogues were particularly effective at inhibiting biofilm formation at concentrations that were not lethal to the planktonic bacteria, suggesting their potential as adjuvants to conventional antibiotic therapies. researchgate.net Similarly, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have exhibited a broad spectrum of activity, with some compounds showing excellent efficacy against MRSA, superior to the standard drug ciprofloxacin. nih.gov Fluoroquinolone antibacterials incorporating oxime-substituted aminomethyl-pyrrolidines have also been synthesized, possessing potent activity against both Gram-positive (including MRSA) and Gram-negative organisms. umich.edu

Antifungal Activity The development of antifungal agents has also benefited from this chemical scaffold. A series of pyrroloindole analogues synthesized from indole-3-acetonitrile (B3204565) were screened for their activity against various plant pathogenic fungi. nih.gov Two compounds, a2 (B175372) and a15, exhibited potent, broad-spectrum antifungal activity. nih.gov Furthermore, research into 6-substituted hexamethylene amiloride (B1667095) (HMA) analogues, which contain a structure related to the core theme, identified a series of 6-(2-benzofuran) derivatives with up to a 16-fold increase in activity against Cryptococcus neoformans. mdpi.comresearchgate.net These compounds displayed broad-spectrum activity against a range of fungal pathogens, including multidrug-resistant clinical isolates. mdpi.com

Antiviral Activity Indole derivatives have been investigated for their potential to combat viral infections. One study identified a water-soluble compound based on 5-methoxyindole-3-carboxylic acid that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. researchgate.net This compound, at a concentration of 52.0 μM, completely inhibited the replication of the virus and also suppressed the formation of syncytia induced by the viral spike protein. researchgate.net

Antimalarial Activity The global challenge of malaria has prompted the exploration of novel chemical entities, including fluoroquinolone analogues. nih.gov When evaluated against a chloroquine-sensitive strain of Plasmodium falciparum, one synthesized analogue was found to be significantly more active than the standard, ciprofloxacin. nih.gov Other research has focused on 6-amino-2-aryl-3H-indolone-N-oxides, with fluorinated versions showing the most promising in vitro activity against a chloroquine-resistant strain of P. falciparum. nih.gov One specific compound demonstrated an IC50 of 15.5 nM and showed low cytotoxicity, resulting in a high selectivity index. nih.gov

Antitubercular Activity The indole nucleus is a key feature in many compounds explored for their antitubercular properties. nih.gov Research into indole-2-carboxamide-based inhibitors of the MmpL3 transporter has led to the identification of a 4,6-difluoro analogue with excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). This compound also displayed favorable metabolic properties and significant efficacy in an aerosol lung infection model of tuberculosis. Another study synthesized a series of isoniazid (B1672263) derivatives, identifying one compound, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, that was active against an isoniazid-resistant strain of MTB with a minimum inhibitory concentration (MIC) of 0.14 μM.

| Activity | Compound Class | Key Findings | Target Organism(s) |

| Antimicrobial | 2,3-Pyrrolidinedione Analogues | Potent anti-biofilm activity (>80% inhibition at 40 μM) | S. aureus, MRSA |

| Antifungal | 6-(2-benzofuran) HMA Analogues | Up to 16-fold increased activity; broad-spectrum effects | Cryptococcus neoformans, other pathogenic fungi |

| Antiviral | 6-bromo-5-methoxy-1-methyl-indole derivative | Complete inhibition of viral replication at 52.0 μM | SARS-CoV-2 |

| Antimalarial | 6-amino-2-aryl-3H-indolone-N-oxide | IC50 of 15.5 nM against resistant strain | P. falciparum (chloroquine-resistant) |

| Antitubercular | 4,6-difluoro-indole-2-carboxamide | Excellent activity (MIC = 0.012 μM) against sensitive and resistant strains | M. tuberculosis (drug-sensitive, MDR, XDR) |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of indole and pyrrolidine have been recognized for their significant anti-inflammatory potential, often acting through the modulation of key inflammatory pathways. nih.gov Research has demonstrated that these compounds can effectively reduce the production of pro-inflammatory mediators.

Studies on hybrid molecules containing both indole and imidazole (B134444) nuclei have shown promising anti-inflammatory effects. Two such compounds, LPSF/NN-56 and LPSF/NN-52, demonstrated their anti-inflammatory capacity by reducing leukocyte migration and decreasing the release of the pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. These results suggest that the compounds' activity likely involves modulation of the immune system.

The synthesis of novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones has also yielded compounds with remarkable anti-inflammatory properties. researchgate.net When screened for in vivo activity, several compounds in this series showed significant effects relative to the standard anti-inflammatory drug indomethacin.

Furthermore, a study focusing on 5-fluoro-2-oxindole revealed its ability to inhibit inflammatory pain by reducing the high levels of nitric oxide synthase 2 (NOS2) induced by inflammation and by inhibiting the activation of the JNK signaling pathway in the spinal cord and paw of mice. researchgate.net In another investigation, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized. nih.gov The majority of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in RAW264.7 macrophage cells. nih.gov Compound 13b was identified as the most potent agent in this series. nih.gov

| Compound Class | Mechanism/Effect | Model | Key Findings |

| Indole-imidazolidine Derivatives | Reduced leukocyte migration; decreased TNF-α and IL-1β release | Air pouch and carrageenan-induced peritonitis models | Compounds LPSF/NN-52 and LPSF/NN-56 showed significant anti-inflammatory activity. |

| Dispiro-pyrrolidine-indoline Derivatives | In vivo anti-inflammatory activity | Animal models | Several compounds (5d, 5f, 5h, 5j) showed remarkable activity compared to indomethacin. |

| 5-Fluoro-2-oxindole | Inhibition of NOS2 and JNK pathway activation | Inflammatory pain model in mice | Reduced key inflammatory mediators associated with chronic pain. |

| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | Inhibition of NO, IL-6, and TNF-α production | LPS-stimulated RAW264.7 cells | Compound 13b was the most potent, inhibiting multiple pro-inflammatory cytokines. |

Anticancer Activity

The pyrrole (B145914) and pyrrolidine ring systems are integral components of numerous compounds with demonstrated anticancer activity. nih.gov Analogues built upon these scaffolds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A series of highly functionalized spiro[pyrrolidine-thiazolo-oxindoles] were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines. One analogue, compound 5g, exhibited broad and potent activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with efficacy comparable to the standard chemotherapeutic agent cisplatin.

The therapeutic potential of pyrrole and pyrrolidine analogues extends to their ability to inhibit key cellular signaling pathways. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of Akt, a crucial kinase in cell survival pathways. Similarly, other analogues have been identified as potent inhibitors of protein kinases like EGFR and VEGFR, as well as PI3K alpha, which are often dysregulated in cancer.

Furthermore, research has shown that the introduction of specific functional groups can enhance the cytotoxic effects of these compounds. The presence of a free -NH group in the pyrrole ring combined with electron-withdrawing substituents, such as chlorine or a nitro group on an attached phenyl ring, has been found to favor cytotoxicity against hormone-dependent breast cancer cells. This highlights the tunability of the indole-pyrrolidine scaffold for developing targeted anticancer agents.

| Compound Class | Target Cell Line(s) | Mechanism/Effect | Key Findings |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 (liver), MCF-7 (breast), HCT-116 (colon) | Antiproliferative | Analogue 5g showed broad activity comparable to cisplatin. |

| Pyrrolo[2,3-d]pyrimidines | Various | Akt inhibition | Compounds showed high potency against Akt isoforms. |

| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Not specified | EGFR and VEGFR inhibition | Competitive inhibition of key growth factor receptors. |

| Pyrrole-imidazole Analogues | PANC and ASPC-1 (pancreatic) | Antiproliferative | Compound 41 showed potent inhibition of pancreatic cancer cell lines. |

Future Directions and Research Perspectives for 6 Fluoro 2 Pyrrolidin 3 Yl 1h Indole

Design of Novel Multi-Target Directed Ligands

The complexity of multifactorial diseases like neurodegenerative disorders and cancer has highlighted the limitations of the "one molecule, one target" paradigm, paving the way for the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.net MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance. The 6-Fluoro-2-(pyrrolidin-3-yl)-1H-indole scaffold is an excellent candidate for MTDL design due to its distinct structural components, which can be independently modified to engage different targets.

Future research will likely focus on designing MTDLs for complex conditions such as Alzheimer's disease (AD) and depression. nih.govmdpi.com For instance, by functionalizing the pyrrolidine (B122466) nitrogen or the indole (B1671886) ring, researchers could introduce pharmacophores known to interact with targets implicated in AD, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), or beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). mdpi.commdpi.com Similarly, for depression, derivatives could be designed to modulate serotonin (B10506) transporters (SERT) and various serotonin or dopamine (B1211576) receptors (e.g., 5-HT1A, D2), a strategy that has shown promise with other indole-pyrrolidine structures. nih.govmdpi.com

| Potential MTDL Strategy | Disease Target | Key Biological Targets | Rationale |

|---|---|---|---|

| Hybridization with AChE Inhibitors | Alzheimer's Disease | AChE, BACE-1, MAO-B | Combining cholinesterase inhibition with modulation of amyloid-beta production or oxidative stress. mdpi.commdpi.com |

| Fusion with Serotonergic/Dopaminergic Moieties | Depression & BPSD | SERT, 5-HT1A, 5-HT7, D2 Receptors | To create agents with a broader antidepressant and antipsychotic profile for treating mood disorders and dementia symptoms. nih.govnih.gov |

| Conjugation with Kinase Inhibitor Scaffolds | Cancer | IDO/TDO, Receptor Tyrosine Kinases | To develop dual-action agents that target tumor metabolism and signaling pathways. uq.edu.au |

Development of Advanced Synthetic Methodologies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient, scalable, and stereoselective synthetic methods. While foundational methods for synthesizing pyrrolidine and indole cores exist, future research must focus on advanced methodologies tailored to the specific architecture of this compound. researchgate.net A key challenge is the stereocontrolled synthesis of the pyrrolidine ring, as the stereochemistry of substituents can dramatically influence biological activity. nih.govnih.gov

Future synthetic research could explore:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods, such as 1,3-dipolar cycloadditions or organocatalytic aza-Michael reactions, to produce enantiopure pyrrolidine precursors. nih.govresearchgate.net

Late-Stage Functionalization: Creating robust C-H activation or cross-coupling methods to modify the indole scaffold at a late stage, allowing for the rapid generation of diverse compound libraries. An iron-catalyzed oxidative cross-coupling has been used for functionalizing the 3-position of 6-fluoro-1H-indole. researchgate.net

Flow Chemistry: Implementing continuous flow protocols to improve reaction efficiency, safety, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. researchgate.net

Radiolabeling Techniques: Advancing radiolabeling methods, such as copper-mediated nucleophilic [¹⁸F]fluorination, to synthesize positron emission tomography (PET) tracers for in vivo imaging and diagnostic applications. uq.edu.au This would enable non-invasive studies of the compound's pharmacokinetics and target engagement.

Exploration of New Therapeutic Areas and Biological Applications

The structural motifs within this compound are found in compounds with a wide array of biological activities, suggesting its potential extends beyond its currently investigated applications. nih.gov Future research should systematically explore its efficacy in new therapeutic areas.

Oncology: The indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) enzymes, which are involved in tumor immune evasion, are promising targets in oncology. uq.edu.au Given that related 6-fluoro-indole structures have been investigated as IDO/TDO inhibitors, this presents a logical avenue for exploration. uq.edu.au Derivatives could be evaluated for their potential as cancer immunotherapeutics.

Inflammatory Diseases: Pyrrolidine-containing molecules have demonstrated anti-inflammatory properties, often through the inhibition of targets like cyclooxygenase (COX) enzymes. researchgate.net Investigating the potential of this compound and its analogs in models of inflammatory conditions such as rheumatoid arthritis could uncover new therapeutic uses.

Infectious Diseases: The pyrrole (B145914) and pyrrolidine scaffolds are present in various antiviral and antibacterial agents. nih.gov Screening the compound against a panel of viral and bacterial pathogens could identify novel leads for treating infectious diseases.

Diagnostic Imaging: As mentioned, the incorporation of a fluorine atom makes the scaffold suitable for development as a PET imaging agent. uq.edu.au By targeting specific enzymes or receptors that are overexpressed in disease states (e.g., TDO in brain tumors), radiolabeled versions could serve as valuable diagnostic tools. uq.edu.au

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by accelerating timelines and reducing costs. ijirt.orgnih.gov These computational tools can be powerfully applied to the future development of this compound and other indole derivatives.

Key applications of AI/ML include:

De Novo Drug Design: Generative AI models can design novel molecules based on the 6-fluoro-indole-pyrrolidine scaffold, optimized for specific properties such as high binding affinity for a target, low predicted toxicity, and favorable pharmacokinetic profiles. nih.gov

Virtual Screening and Target Prediction: ML algorithms can rapidly screen vast virtual libraries of potential derivatives against numerous biological targets, helping to identify the most promising candidates for synthesis and testing. nih.gov This approach can also predict new therapeutic applications by identifying unexpected off-target interactions. mednexus.org

Property Prediction: AI models can accurately predict critical drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), early in the discovery process. nih.gov This allows researchers to prioritize compounds with a higher likelihood of success in clinical trials.

Synthesis Planning: Retrosynthesis prediction tools powered by AI can help chemists devise the most efficient synthetic routes to target molecules, saving time and resources in the laboratory. ijirt.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.